molecular formula C8H5ClN2O B1592177 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 29096-59-1

6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1592177
CAS RN: 29096-59-1
M. Wt: 180.59 g/mol
InChI Key: FSRZPMAKLOSLMT-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H5ClN2O . It has an average mass of 180.591 Da and a monoisotopic mass of 180.009033 Da .


Molecular Structure Analysis

The molecular structure of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C8H5ClN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-5H .


Physical And Chemical Properties Analysis

6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Application 1: Fluorescent Probe for Monitoring pH Changes

  • Summary of the Application : The compound 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a derivative of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, has been used as a fluorescent probe for monitoring pH changes. This application is significant in the field of fluorescent imaging .
  • Methods of Application or Experimental Procedures : The probe was used in a B-R buffer/DMSO solution (v/v = 8:2) and left at room temperature for 10 minutes before measurement . The absorption of the probe at 285 nm increased dramatically with the increase of H+ concentration, while the absorption at 320 nm decreased .
  • Results or Outcomes : The probe has been found to have high selectivity and sensitivity, brilliant reversibility, and an extremely short response time. It has been used for real-time imaging of pH changes in yeast .

Application 2: Antituberculosis Agents

  • Summary of the Application : Imidazo[1,2-a]pyridine analogues, which can be derived from 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, have been recognized as potential antituberculosis agents . These compounds have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the available resources. However, the development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes : The outcomes of these studies have contributed to the renaissance era of tuberculosis drug discovery research .

Application 3: Pharmaceutical Intermediate

  • Summary of the Application : 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate, a derivative of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, is used as a pharmaceutical intermediate .

Application 4: Fluorescent Probe for Monitoring pH Changes

  • Summary of the Application : A commercially available compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been detected for monitoring pH value (3.0–7.0). The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .
  • Results or Outcomes : The real-time imaging of pH changes in yeast was also conducted .

Application 5: Anti-Tuberculosis Agents

  • Summary of the Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .
  • Results or Outcomes : The outcomes of these studies have contributed to the renaissance era of tuberculosis drug discovery research .

Safety And Hazards

Based on the available information, 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde may pose certain hazards. It’s recommended to wear personal protective equipment/face protection and avoid getting the compound in eyes, on skin, or on clothing . Also, ingestion and inhalation should be avoided .

properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRZPMAKLOSLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596103
Record name 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

29096-59-1
Record name 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Moutaouakil, C Abdelmjid, O Roby, S Tighadouini… - Chemistry Africa, 2023 - Springer
In this work, we were interested in the search for new catalysts for catecholase, whose principle is based on the oxidation reaction of catechol to o-quinone. In this context, a series of …
Number of citations: 2 link.springer.com
MF Baig, SP Shaik, NH Krishna… - European Journal of …, 2017 - Wiley Online Library
An efficient one‐pot route for the construction of naphtho[1′,2′:4,5]imidazo[1,2‐a]pyridin‐5‐yl(aryl)methanones and 5‐phenylnaphtho[1′,2′:4,5]imidazo[1,2‐a]pyridines by …
M Hayakawa, H Kaizawa, K Kawaguchi… - Bioorganic & medicinal …, 2007 - Elsevier
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, 2a, was discovered in our chemical library as a novel p110α inhibitor with an IC 50 of 0.67μM, through …
Number of citations: 175 www.sciencedirect.com

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